![molecular formula C13H12ClN B171461 [2-(4-Chlorophenyl)phenyl]methanamine CAS No. 153850-88-5](/img/structure/B171461.png)

[2-(4-Chlorophenyl)phenyl]methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

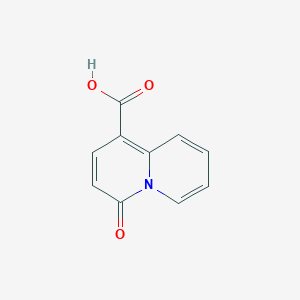

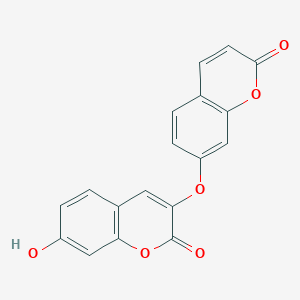

“[2-(4-Chlorophenyl)phenyl]methanamine” is a chemical compound with the molecular formula C13H12ClN . It has a molecular weight of 217.7 .

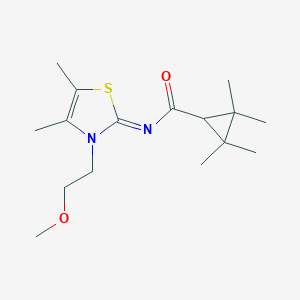

Molecular Structure Analysis

The molecular structure of “[2-(4-Chlorophenyl)phenyl]methanamine” consists of a chlorophenyl group and a phenyl group attached to a methanamine . The InChI code for this compound is 1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1 .Physical And Chemical Properties Analysis

“[2-(4-Chlorophenyl)phenyl]methanamine” has a density of 1.112 g/mL at 25 °C, a boiling point of 336.9±27.0 °C at 760 mmHg, and a flash point of 194.3±11.8 °C . It has a molar refractivity of 64.0±0.3 cm^3, a polar surface area of 26 Å^2, and a molar volume of 185.2±3.0 cm^3 .科学的研究の応用

Organic Synthesis Intermediates

[2-(4-Chlorophenyl)phenyl]methanamine serves as an intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of the chlorophenyl moiety into target molecules, which is valuable in creating compounds with specific desired properties such as increased molecular stability or the introduction of a specific functional group that can undergo further chemical reactions .

Pharmaceutical Research

This compound is used in the development of pharmaceuticals, particularly in the synthesis of antihistamines and sedatives. The chlorophenyl group is a common feature in molecules that interact with histamine receptors, and modifications to the basic structure of [2-(4-Chlorophenyl)phenyl]methanamine can lead to new drugs with improved efficacy and safety profiles .

Material Science

In material science, [2-(4-Chlorophenyl)phenyl]methanamine can be utilized to modify surface properties of materials. For instance, it can be used to create hydrophobic coatings or to introduce specific functional groups onto a surface, which can then be used to attach other molecules or nanoparticles, potentially altering the material’s conductivity, reactivity, or interaction with light .

Catalysis

The compound finds application in catalysis, particularly in processes involving the cleavage of C–N bonds. It can act as a ligand for metal catalysts or as a structural motif in organocatalysts, which are catalysts composed of organic compounds. These catalysts can be used to accelerate a variety of chemical reactions, making them more efficient and sustainable .

Environmental Studies

[2-(4-Chlorophenyl)phenyl]methanamine is used in environmental studies as a model compound for the degradation of chlorinated organic pollutants. Its structure is similar to many industrial pollutants, and studying its degradation pathways can help in understanding and mitigating the environmental impact of these substances .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatography and mass spectrometry. It helps in the identification and quantification of similar compounds in complex mixtures, which is crucial in environmental analysis, food safety, and forensic investigations .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

[2-(4-chlorophenyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKHPQSDPSPFSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)

![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)

![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)

![1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one](/img/structure/B171434.png)